molecular formula C10H17NO B2411042 Butanamide, N-3-butyn-1-yl-3,3-dimethyl- CAS No. 928830-25-5

Butanamide, N-3-butyn-1-yl-3,3-dimethyl-

Cat. No. B2411042
CAS RN: 928830-25-5
M. Wt: 167.252
InChI Key: UEHQVAPGHRHQFX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N,N-Dimethylbutanamide, include a vapor pressure of 0.7±0.3 mmHg at 25°C, an enthalpy of vaporization of 42.3±3.0 kJ/mol, a flash point of 69.3±9.6°C, and an index of refraction of 1.423 .

Scientific Research Applications

Synthesis and Crystal Structure

  • Butanamide derivatives, including N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, exhibit certain conformational properties and nitrogen pyramidality, as revealed by X-ray diffraction studies (Shtamburg et al., 2011).

Chemical Synthesis and Reactivity

  • 3-oxo-N-(pyridin-2-yl)butanamide compounds, related to the broader class of butanamides, are significant in synthetic chemistry, particularly as precursors for heterocyclic compounds (Fadda et al., 2015).

Herbicidal Activity

  • Certain butanamide derivatives demonstrate herbicidal properties, particularly against purple nutsedge, showcasing their potential in agricultural applications (Shunichi et al., 2010).

Pharmaceutical Applications

  • Novel butanamide derivatives have been identified as potent and selective CB2 cannabinoid receptor agonists, demonstrating potential in pain management (Chu et al., 2009).
  • Butanamide derivatives have been explored as dipeptidyl peptidase IV inhibitors, showcasing potential in the treatment of type 2 diabetes (Edmondson et al., 2006).

Biochemistry and Molecular Biology

  • N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives are notable for their alpha-amylase inhibitory activity, relevant in biochemical research (Mathew et al., 2015).

Antimicrobial Properties

  • Derivatives of 3-oxo-N-(pyrimidin-2-yl)butanamide have been synthesized and evaluated for antimicrobial activity, indicating potential in developing new antimicrobial agents (Farag et al., 2009).

Anticonvulsant Agents

  • New hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives have been synthesized and evaluated for their effectiveness against seizures (Kamiński et al., 2015).

Miscellaneous Applications

  • Further research includes exploring the structural properties and acidity of 4-hydroxy-N-(2-hydroxyethyl)butanamides (Duarte-Hernández et al., 2015), and investigating N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides as tyrosinase and melanin inhibitors (Raza et al., 2019).

Mechanism of Action

Target of Action

It is known that similar compounds have been used as proteomic cysteine probes , suggesting that this compound may interact with cysteine residues in proteins.

Mode of Action

It is known that similar compounds have been used in covalent ligand directed release chemistry (coldr) . This suggests that N-(but-3-yn-1-yl)-3,3-dimethylbutanamide may form a covalent bond with its target, leading to changes in the target’s function.

Biochemical Pathways

Given its potential role as a proteomic cysteine probe , it may affect pathways involving proteins with cysteine residues.

Pharmacokinetics

Similar compounds are known to be used in biochemical research, suggesting that they may have suitable bioavailability for such applications .

Result of Action

As a potential proteomic cysteine probe , it may lead to changes in the function of proteins with cysteine residues.

Action Environment

Similar compounds are typically stored at 2-8°c , suggesting that temperature may play a role in maintaining the compound’s stability.

properties

IUPAC Name

N-but-3-ynyl-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-5-6-7-11-9(12)8-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHQVAPGHRHQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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